3-Phenylpropanoyl chloride
Overview
Description
3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, is an organic compound with the molecular formula C9H9ClO. It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
3-Phenylpropanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the resulting product is purified through distillation .
Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity. The compound is sensitive to moisture and should be stored under an inert atmosphere to prevent hydrolysis .
Chemical Reactions Analysis
3-Phenylpropanoyl chloride undergoes various chemical reactions, including:
Acylation Reactions: It reacts with amines, alcohols, and phenols to form amides, esters, and phenyl esters, respectively. .
Reduction Reactions: The compound can be reduced to 3-phenylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as ammonia or primary amines to form corresponding amides.
Scientific Research Applications
3-Phenylpropanoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylpropanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing chlorine atom .
Comparison with Similar Compounds
3-Phenylpropanoyl chloride can be compared with other acyl chlorides, such as benzoyl chloride and acetyl chloride:
Benzoyl Chloride: Similar to this compound, benzoyl chloride is used as an acylating agent. .
Acetyl Chloride: Acetyl chloride is a simpler acyl chloride with a methyl group attached to the carbonyl carbon. .
These comparisons highlight the unique properties of this compound, such as its intermediate reactivity and suitability for synthesizing more complex organic molecules .
Properties
IUPAC Name |
3-phenylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEILWXBDBCWKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060947 | |
Record name | Benzenepropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
645-45-4 | |
Record name | Benzenepropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenepropanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylpropanoyl chloride | |
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Record name | Benzenepropanoyl chloride | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenepropanoyl chloride | |
Source | EPA DSSTox | |
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Record name | 3-phenylpropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Phenylpropionyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69V26X8SZE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of 3-Phenylpropionyl chloride in organic synthesis?
A1: 3-Phenylpropionyl chloride serves as a crucial reagent in synthesizing various organic compounds. For instance, it acts as a propylenelation agent in synthesizing AS-1, a low-molecular-weight MyD88 mimic. [] This compound is also used in the synthesis of substituted 1,4-benzoxazepin-3-one derivatives, starting from salicylaldehyde and aniline. []
Q2: How does the structure of 3-Phenylpropionyl chloride influence its reactivity?
A2: The presence of the acyl chloride (COCl) group makes 3-Phenylpropionyl chloride highly reactive towards nucleophiles. This reactivity is exploited in various reactions, including acylation and cyclization reactions. [, ] Notably, the electron-donating nature of the phenyl group can influence the reactivity of the acyl chloride moiety, making it more susceptible to electrophilic attack.
Q3: Are there any unique observations regarding the NMR spectra of compounds derived from 3-Phenylpropionyl chloride?
A3: Yes, studies on the pyrolysis of substituted 3-Phenylpropionyl chlorides to yield indanone derivatives revealed intriguing insights from NMR spectroscopy. It was observed that 3-acyloxyindenes with bulky acyl groups and a substituent in the 2-position exhibit an unusual shielding effect on the C7-proton in their 1H-NMR spectra. [, ] This observation sheds light on the structural features and their influence on the magnetic environment of the molecule.
Q4: How can the quality of 3-Phenylpropionyl chloride be assessed?
A4: Researchers have developed an indirect reverse phase HPLC method to monitor low-level impurities in 3-Phenylpropionyl chloride. [] This method involves reacting the compound with aniline to form a stable N-anilide derivative. This derivative is then analyzed using HPLC, allowing for the detection and quantification of impurities.
Q5: Can 3-Phenylpropionyl chloride be used to synthesize chiral compounds?
A5: Yes, 3-Phenylpropionyl chloride has been successfully employed in the synthesis of chiral compounds. One example is its use in synthesizing (S)-2-benzylsuccinic acid, a key intermediate for the hypoglycemic agent KAD-1229. [] This synthesis involves the asymmetric alkylation of an N-acylsultam derived from 3-Phenylpropionyl chloride and D-(-) camphorsultam.
Q6: Has 3-Phenylpropionyl chloride been used in the development of chiral stationary phases for HPLC?
A6: Indeed, researchers have utilized a derivative of 3-Phenylpropionyl chloride, L-2-(p-toluenesulfonamido)-3-phenylpropionyl chloride, as a chiral selector in developing dendritic chiral stationary phases (CSPs) for HPLC. [] These CSPs, particularly those derived from three-generation dendrimers, showed promising enantioseparation capabilities.
Q7: How does the electrochemical behavior of 3-Phenylpropionyl chloride compare to other similar compounds?
A7: Electrochemical studies have been conducted on 3-Phenylpropionyl chloride, particularly its reduction at mercury cathodes in acetonitrile. [] These studies provide insights into the compound's electrochemical behavior and its potential applications in electroorganic synthesis.
Q8: What are the safety considerations when working with 3-Phenylpropionyl chloride?
A8: Like many acyl chlorides, 3-Phenylpropionyl chloride is reactive and should be handled with caution. It can react vigorously with water and other nucleophiles, releasing hydrogen chloride (HCl), a corrosive gas. Proper safety measures, such as wearing appropriate personal protective equipment and working in a well-ventilated area, are essential when handling this compound.
Q9: Are there any known applications of 3-Phenylpropionyl chloride in the development of anti-inflammatory agents?
A9: Research has explored the synthesis and anti-inflammatory activity of 3,4-polymethylenedioxy-1-(3-phenylpropionyl)benzenes, demonstrating the potential use of 3-Phenylpropionyl chloride as a building block for developing novel anti-inflammatory compounds. []
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